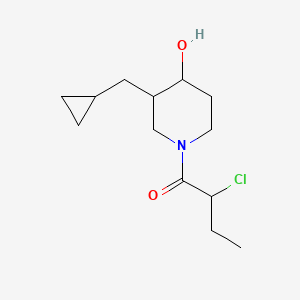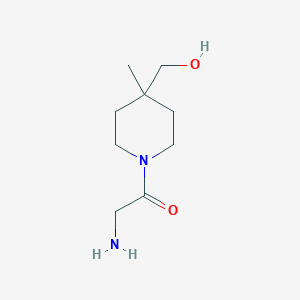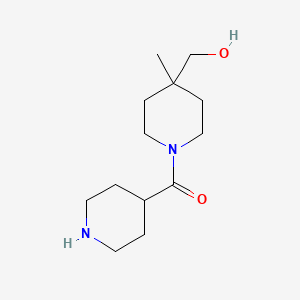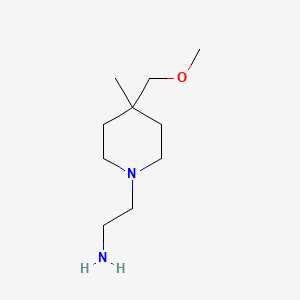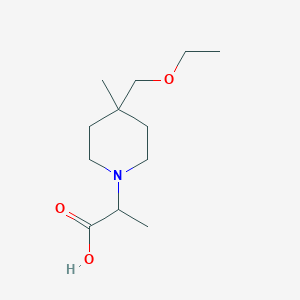
2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propanoic acid, commonly known as 2-EEMPA, is an organic compound that is used in a variety of scientific applications. It is a colorless, odorless, and non-toxic compound that is widely used as a reagent, stabilizer, or catalyst in synthetic organic chemistry. 2-EEMPA is also used in the synthesis of a variety of pharmaceuticals, including antibiotics and antifungal agents.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Interactions
Interaction with 1,2-Diaminoimidazoles : Studies have shown interactions of ethoxymethylene-containing derivatives with 1,2-diaminoimidazoles, leading to various products like 2-(((2-amino-4-phenyl-1Н-imidazole-1-yl)amino) methylene) propanedinitrile and ethyl ester 2-((2-emino-4-phenyl-1Н-imidazole-1-yl)amino)-2-cyano-2-propanoic acid. Such interactions highlight the reactivity of ethoxymethylene groups in synthesizing complex molecules, potentially applicable in pharmaceutical chemistry (Vandyshev et al., 2015).
PPARgamma Agonists : Research on N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists has explored the structure-activity relationship around the phenyl alkyl ether moiety. This includes the synthesis of potent and selective PPARgamma agonists with improved aqueous solubility, indicating the potential application of such compounds in developing therapeutic agents (Collins et al., 1998).
Lignans and Phenols : The isolation of various phenols and lignans from Chenopodium album, including compounds like cinnamic acid and ferulic acid, suggests the potential for these compounds in pharmacological and chemical applications (Cutillo et al., 2006).
Potential Applications
Synthetic Methodology : The synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid from related starting materials demonstrates advanced synthetic methodologies that could be applied in the synthesis of complex organic molecules, potentially useful in pharmaceuticals and materials science (Dan-shen, 2009).
Antinociceptive Activity : Studies on derivatives of related compounds have shown potential antinociceptive activity, indicating possible applications in pain management and the development of new analgesic compounds (Rádl et al., 1999).
Propiedades
IUPAC Name |
2-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-4-16-9-12(3)5-7-13(8-6-12)10(2)11(14)15/h10H,4-9H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZLNIBNWILTFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCN(CC1)C(C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

